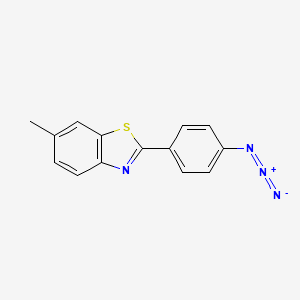

2-(4-Azidophenyl)-6-methylbenzothiazole

Description

2-(4-Azidophenyl)-6-methylbenzothiazole is a benzothiazole derivative featuring a para-azidophenyl substituent and a methyl group at the 6-position of the benzothiazole core. The azide (-N₃) group confers unique reactivity, enabling applications in bioorthogonal chemistry (e.g., click reactions for bioconjugation) .

Properties

IUPAC Name |

2-(4-azidophenyl)-6-methyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4S/c1-9-2-7-12-13(8-9)19-14(16-12)10-3-5-11(6-4-10)17-18-15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDLXRUGKUKJGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Substituents and Functional Properties

- Azide vs. Methoxy/Amino Groups: The azide group in this compound enables bioorthogonal reactions (e.g., with alkynes via Cu-catalyzed azide-alkyne cycloaddition), making it valuable for labeling biomolecules . In contrast, methoxy and amino groups facilitate electronic modulation (methoxy as electron donor, amino as hydrogen-bond donor) for fluorescence or drug design . The amino group in 2-(4-aminophenyl) analogs allows further functionalization (e.g., sulfonamide formation for antimicrobial agents) , whereas azides prioritize conjugation over derivatization.

Physical and Spectral Properties

Table 2: Comparative Physical Data

- Melting Points: The methoxy derivative exhibits a higher melting point (~120°C) compared to the amino analog (194.8°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding in amino compounds) . Azide-containing compounds may exhibit lower thermal stability due to the labile N₃ group .

- Spectral Signatures: Azides show distinct IR absorption at ~2100–2150 cm⁻¹ , while methoxy and amino groups are identified via $ ^1H $-NMR (e.g., δ 3.87 for OCH₃ , δ 6.5–7.5 for NH₂ ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.